molecular formula C10H11Cl2NO2 B12111537 2-(2,6-Dichlorophenyl)-2-(dimethylamino)acetic acid

2-(2,6-Dichlorophenyl)-2-(dimethylamino)acetic acid

Cat. No.: B12111537
M. Wt: 248.10 g/mol
InChI Key: CFGNAMWXSJGORO-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenyl)-2-(dimethylamino)acetic acid is an organic compound that belongs to the class of phenylacetic acids. Compounds in this class are often used in various chemical and pharmaceutical applications due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichlorophenyl)-2-(dimethylamino)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dichlorobenzene and dimethylamine.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenyl)-2-(dimethylamino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as hydroxide ions or amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(2,6-Dichlorophenyl)-2-(dimethylamino)acetic acid has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenyl)-2-(dimethylamino)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Dichlorophenyl)acetic acid
  • 2-(2,6-Dichlorophenyl)-2-(methylamino)acetic acid
  • 2-(2,6-Dichlorophenyl)-2-(ethylamino)acetic acid

Uniqueness

2-(2,6-Dichlorophenyl)-2-(dimethylamino)acetic acid is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C10H11Cl2NO2

Molecular Weight

248.10 g/mol

IUPAC Name

2-(2,6-dichlorophenyl)-2-(dimethylamino)acetic acid

InChI

InChI=1S/C10H11Cl2NO2/c1-13(2)9(10(14)15)8-6(11)4-3-5-7(8)12/h3-5,9H,1-2H3,(H,14,15)

InChI Key

CFGNAMWXSJGORO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(C1=C(C=CC=C1Cl)Cl)C(=O)O

Origin of Product

United States

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